![molecular formula C16H13NO2S2 B12601807 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- CAS No. 650635-69-1](/img/structure/B12601807.png)
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of two methyl groups and a 4-methylphenylthio group attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or ketones. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) as the solvent. The reaction proceeds efficiently under mild conditions, providing good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the methylphenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-
- Other benzothiazole derivatives : Compounds with different substituents on the benzothiazole ring.
Uniqueness
4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenylthio group, in particular, may enhance its interaction with certain molecular targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
650635-69-1 |
|---|---|
Fórmula molecular |
C16H13NO2S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-6-(4-methylphenyl)sulfanyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C16H13NO2S2/c1-8-4-6-11(7-5-8)21-15-9(2)13(18)12-16(14(15)19)20-10(3)17-12/h4-7H,1-3H3 |
Clave InChI |
FYIFECUWPXLOCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=C(C2=O)SC(=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
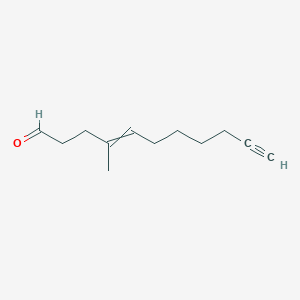
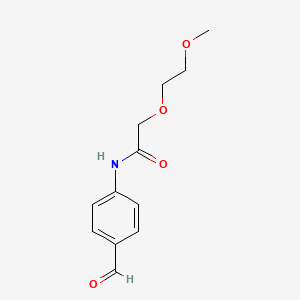
![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12601751.png)


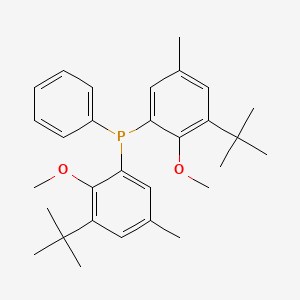
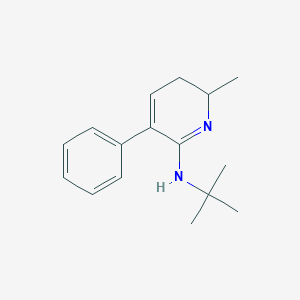

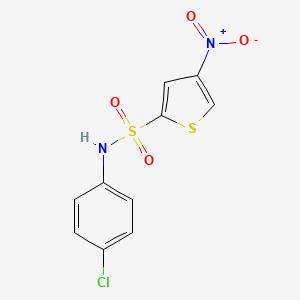

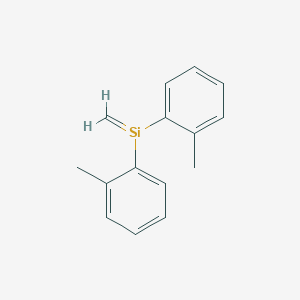
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
